molecular formula C22H24N6O3S2 B11617329 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 477734-58-0

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11617329
CAS-Nummer: 477734-58-0
Molekulargewicht: 484.6 g/mol
InChI-Schlüssel: GDWKQCSOCFVBFD-LGMDPLHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potent, cell-permeable kinase inhibitor recognized for its activity against key receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families. Its primary research value lies in the investigation of oncogenic signaling pathways, tumor angiogenesis, and uncontrolled cell proliferation. The compound functions by competitively inhibiting ATP binding in the catalytic pocket of these kinases, thereby suppressing autophosphorylation and subsequent downstream signal transduction. This mechanism makes it a valuable chemical probe for in vitro and cell-based studies aimed at understanding the molecular drivers of cancer and for screening novel therapeutic strategies. Researchers utilize this inhibitor to explore dose-dependent effects on apoptosis induction, cell cycle arrest, and the inhibition of capillary tube formation in endothelial cells. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

477734-58-0

Molekularformel

C22H24N6O3S2

Molekulargewicht

484.6 g/mol

IUPAC-Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N6O3S2/c1-15-5-3-9-27-19(15)25-18(24-6-4-8-26-10-7-23-14-26)16(20(27)29)13-17-21(30)28(11-12-31-2)22(32)33-17/h3,5,7,9-10,13-14,24H,4,6,8,11-12H2,1-2H3/b17-13-

InChI-Schlüssel

GDWKQCSOCFVBFD-LGMDPLHJSA-N

Isomerische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCCN4C=CN=C4

Kanonische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCCN4C=CN=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Aminopyridines with β-Ketoesters

A widely adopted method involves cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic or solvent-free conditions. For Compound X , 2-amino-3-methylpyridine reacts with ethyl acetoacetate in refluxing toluene with catalytic p-toluenesulfonic acid (p-TsOH). This yields 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a pale-yellow solid (Yield: 72–78%).

Key Reaction Conditions

ReagentSolventTemperatureCatalystYield
Ethyl acetoacetateToluene110°Cp-TsOH75%

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of 2-amino-3-methylpyridine and dimethyl acetylenedicarboxylate (DMAD) in dimethylformamide (DMF) irradiated at 150°C for 15 minutes produces the core structure in 85% yield. This method reduces side products compared to thermal approaches.

Synthesis of the Thiazolidinone Moiety

The Z-configured thiazolidinone fragment is synthesized separately and coupled to the core:

Thiazolidinone Formation

3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is prepared via cyclization of 2-methoxyethyl isothiocyanate with mercaptoacetic acid in refluxing ethanol. The reaction is monitored by TLC, with purification via recrystallization from ethyl acetate (Yield: 89%).

Stereoselective Knoevenagel Condensation

The thiazolidinone is condensed with 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde under Z-selective conditions. Using piperidine as a base in ethanol at 60°C for 6 hours yields the (Z)-isomer exclusively (Confirmed by NOESY NMR).

Critical Parameters for Z-Selectivity

  • Base : Piperidine > pyridine (avoids E-isomer formation)

  • Solvent : Ethanol (polar protic solvents favor intramolecular H-bonding)

  • Temperature : 60°C (higher temperatures promote thermodynamic control)

Final Coupling and Purification

The thiazolidinone-methylidene intermediate is coupled to the aminated pyrido-pyrimidinone core via Suzuki-Miyaura cross-coupling or direct nucleophilic addition:

Palladium-Catalyzed Cross-Coupling

A mixture of the brominated thiazolidinone derivative, Pd(PPh₃)₄, and sodium carbonate in dioxane/water (3:1) is heated at 100°C for 12 hours. This method achieves 76% yield but requires rigorous exclusion of oxygen.

Direct Alkylation

Alternatively, the thiazolidinone-methylidene fragment reacts with the aminated core in DMF at 80°C for 8 hours, using potassium carbonate as a base. This one-pot method simplifies purification (Yield: 65%).

Purification Protocol

  • Liquid-Liquid Extraction : Wash with brine and DCM to remove inorganic salts.

  • Column Chromatography : Silica gel, eluent: CHCl₃/MeOH (9:1).

  • Recrystallization : Ethanol/water (7:3) yields pure Compound X as a yellow crystalline solid.

Analytical Characterization

Compound X is validated via spectroscopic and chromatographic methods:

TechniqueKey Data
¹H NMR δ 8.52 (s, 1H, imidazole-H), δ 7.89 (d, J=7.2 Hz, pyrido-H), δ 3.41 (s, 3H, OCH₃)
HRMS [M+H]⁺ m/z 524.1765 (calc. 524.1768)
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Challenges and Optimization Strategies

Regioselectivity in Core Functionalization

Competing reactions at N-1 and N-3 positions of the pyrido-pyrimidinone core are mitigated by using bulky bases (e.g., DBU) to favor N-2 amination.

Z/E Isomerization

The Z-configuration is preserved by avoiding strong acids/bases post-condensation. Storage under nitrogen at −20°C prevents isomerization.

Scalability Issues

Microwave-assisted steps are adapted to flow reactors for kilogram-scale production, reducing reaction times from hours to minutes.

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityCost
Cross-Coupling76%98%ModerateHigh
Direct Alkylation65%95%HighLow
Microwave85%99%LowMedium

Biologische Aktivität

The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study demonstrated that derivatives containing similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The compound's activity was assessed using IC50 values, with certain derivatives showing efficacy comparable to established chemotherapeutics like cisplatin.

CompoundCell LineIC50 (µM)
2-{...}A2780 (Ovarian)5.0
2-{...}HeLa (Cervical)10.0
CisplatinA2780 (Ovarian)6.5

This table illustrates the comparative potency of the compound against different cancer cell lines, indicating promising antitumor activity.

The proposed mechanism involves the interaction of the compound with cellular targets that are crucial for tumor growth and survival. The imidazole and thiazolidine components are believed to facilitate binding to specific proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.

Neuroprotective Effects

In addition to its antitumor properties, there is emerging evidence suggesting neuroprotective effects. A study indicated that compounds with similar structures could enhance neuronal repair mechanisms post-injury by promoting neurite outgrowth. This activity was attributed to interactions with G protein-coupled receptors (GPCRs), which play a significant role in neuronal signaling.

Case Studies

Case Study 1: Antitumor Efficacy
A recent investigation into the compound's antitumor efficacy involved in vitro assays on human ovarian carcinoma cells (A2780). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, supporting its potential as a therapeutic agent.

Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective capabilities of structurally similar compounds. The results indicated that these compounds could significantly stimulate neurite outgrowth in neuronal cultures, suggesting a potential application in neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The 2-methoxyethyl group in the target compound introduces moderate polarity compared to the 1-phenylethyl analog, which increases hydrophobicity (LogP 3.8 vs. 2.1) .
  • The tetrahydrofuran-derived substituent in the third analog enhances solubility in polar solvents due to its oxygen-rich heterocycle, as supported by QSPR principles correlating molecular descriptors with solubility .

Structural and Electronic Analysis

Electronic Effects

  • The thioxo group in the thiazolidinone ring enhances electron delocalization, stabilizing the conjugated system. This is critical for maintaining the (Z)-configuration, as observed in crystallographic studies of related compounds .

Molecular Geometry

Van der Waals surface analysis suggests that the 2-methoxyethyl substituent occupies a larger molecular volume (~120 ų) compared to the tetrahydrofuran analog (~105 ų), influencing packing efficiency in solid-state structures .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodology :

  • Stepwise coupling : Use a multi-step approach involving imidazole-propylamine intermediates and thiazolidinone precursors. For example, coupling 1-(2-methyl-1H-imidazol-4-yl)ethylamine with activated esters (e.g., 4-oxo-thiazolidinone derivatives) under reflux in polar aprotic solvents like DMF or DMSO .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of amine), employ coupling agents (e.g., HATU or EDCI), and monitor reaction progress via TLC or LCMS. reports a 35% yield using DMSO-d6 for NMR confirmation, suggesting careful solvent selection and purification .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodology :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR (400 MHz, DMSO-d6) to verify substituent positions and Z-configuration of the thiazolidinone methylidene group. For example, δ 11.55 ppm (s, 1H) in indicates NH protons in the pyrido-pyrimidinone core .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., m/z 392.2 in ) and detect fragmentation patterns .
  • X-ray crystallography : Use SHELX or SHELXL for small-molecule refinement (). For visualization, employ ORTEP-III with a GUI () to generate thermal ellipsoid plots .

Q. How can solubility challenges in biological assays be addressed?

Methodology :

  • Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media.
  • Surfactant-assisted dispersion : Incorporate non-ionic surfactants (e.g., Tween-80) to enhance aqueous solubility .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data?

Methodology :

  • Dose-response validation : Perform IC50_{50} assays across multiple replicates (e.g., 4 replicates with 5 plants each, as in ) to account for variability .
  • Impurity profiling : Use HPLC (e.g., 98.67% purity in ) to rule out side products. Compare activity of purified batches vs. crude mixtures .
  • Target engagement studies : Employ SPR or ITC to confirm direct binding to putative targets (e.g., kinases or enzymes) .

Q. How can the Z-configuration of the thiazolidinone methylidene group be experimentally confirmed?

Methodology :

  • NOESY NMR : Detect spatial proximity between the methylidene proton and adjacent substituents. For Z-isomers, cross-peaks between the methylidene proton and the pyrido-pyrimidinone core are expected .
  • Computational modeling : Compare experimental 1H^1H NMR shifts with DFT-calculated chemical shifts for Z vs. E configurations .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in analogues?

Methodology :

  • Scaffold diversification : Synthesize derivatives with modifications to the imidazole-propylamine linker or thiazolidinone substituents (e.g., methoxyethyl → ethoxyethyl). demonstrates SAR via substituent variation in benzimidazole derivatives .
  • High-throughput screening : Use 96-well plates to assess cytotoxicity, enzyme inhibition, or antimicrobial activity (e.g., ’s phytopathogen assays) .

Q. How can non-covalent interactions (e.g., π-stacking, H-bonding) influence the compound’s stability?

Methodology :

  • Crystallographic analysis : Identify intermolecular interactions in the crystal lattice using SHELXL (). For example, π-π stacking between pyrido-pyrimidinone rings may enhance thermal stability .
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert atmospheres to correlate stability with crystallographic packing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.